3-Chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one
Overview
Description
3-Chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one typically involves the reaction of 4-(4-methoxyphenyl)piperazine with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(3-chloro-4-methoxyphenyl)-
- 3-Chloro-1-(4-methoxyphenyl)propan-1-one
Uniqueness
3-Chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one is unique due to the presence of both a piperazine ring and a methoxyphenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
3-chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-19-13-4-2-12(3-5-13)16-8-10-17(11-9-16)14(18)6-7-15/h2-5H,6-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZCLVYVGQNBET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801192131 | |
Record name | 3-Chloro-1-[4-(4-methoxyphenyl)-1-piperazinyl]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801192131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000932-53-5 | |
Record name | 3-Chloro-1-[4-(4-methoxyphenyl)-1-piperazinyl]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-1-[4-(4-methoxyphenyl)-1-piperazinyl]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801192131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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